molecular formula C9H9FN2O5S B2784322 3-(4-Nitrophenoxy)azetidine-1-sulfonyl fluoride CAS No. 2411244-23-8

3-(4-Nitrophenoxy)azetidine-1-sulfonyl fluoride

Cat. No.: B2784322
CAS No.: 2411244-23-8
M. Wt: 276.24
InChI Key: CZUZHKUCPSATHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Nitrophenoxy)azetidine-1-sulfonyl fluoride is a chemical compound with the molecular formula C9H9FN2O5S and a molecular weight of 276.24 g/mol. This compound features a unique structure that includes a nitrophenoxy group, an azetidine ring, and a sulfonyl fluoride group. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenoxy)azetidine-1-sulfonyl fluoride typically involves the reaction of 4-nitrophenol with azetidine-1-sulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenoxy)azetidine-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The azetidine ring can undergo oxidation reactions to form corresponding oxides.

Common Reagents and Conditions

    Nucleophilic Substitution: Triethylamine, pyridine, or other bases.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or other oxidizing agents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted azetidine derivatives.

    Reduction: Formation of 3-(4-aminophenoxy)azetidine-1-sulfonyl fluoride.

    Oxidation: Formation of azetidine oxides.

Scientific Research Applications

3-(4-Nitrophenoxy)azetidine-1-sulfonyl fluoride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of serine proteases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenoxy)azetidine-1-sulfonyl fluoride involves the reactivity of its sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the active sites of enzymes. This covalent modification can inhibit enzyme activity, making it a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitrophenoxy)azetidine-1-sulfonyl chloride
  • 3-(4-Nitrophenoxy)azetidine-1-sulfonyl bromide
  • 3-(4-Nitrophenoxy)azetidine-1-sulfonyl iodide

Uniqueness

3-(4-Nitrophenoxy)azetidine-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which is more reactive compared to other sulfonyl halides. This increased reactivity makes it particularly useful in applications requiring rapid and efficient covalent modification of biological molecules .

Properties

IUPAC Name

3-(4-nitrophenoxy)azetidine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O5S/c10-18(15,16)11-5-9(6-11)17-8-3-1-7(2-4-8)12(13)14/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUZHKUCPSATHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)F)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.